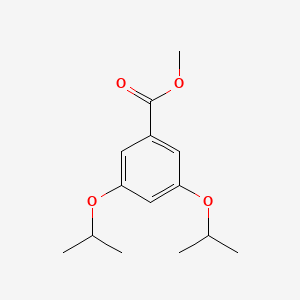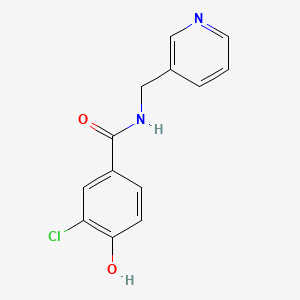
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
“3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the empirical formula C13H11ClN2O2 . It is a benzamide derivative. The compound is provided as a solid .
Molecular Structure Analysis
The SMILES string of the compound isO=C(NCC1=CN=CC=C1)C2=CC(Cl)=C(O)C=C2 . This indicates that the compound contains a benzamide group with a chlorine atom and a hydroxy group on the benzene ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the amide group . Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 262.69 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Crystal Structure Analysis
One of the scientific applications of compounds related to 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide includes crystal structure analysis. For instance, a study conducted by Artheswari, Maheshwaran, and Gautham (2019) examined the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative. This research highlights the importance of crystallography in understanding the structural properties of such compounds, which is crucial in various fields like drug design and material science (Artheswari, Maheshwaran, & Gautham, 2019).
Synthesis and Process Improvement
Dian (2010) focused on the synthesis of a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, exploring the effects of different reaction conditions on product yield. This research contributes to process improvement in the synthesis of similar compounds, thereby enhancing efficiency and yield in chemical manufacturing (Dian, 2010).
Photoluminescence and Material Properties
Compounds with a similar structure demonstrate interesting photoluminescence properties. Srivastava et al. (2017) investigated compounds that exhibited luminescent properties in solution and solid states, forming nano-aggregates with enhanced emission in specific solvent conditions. This research is significant in the development of materials with specific optical properties, potentially useful in sensors and optoelectronic devices (Srivastava et al., 2017).
Antibacterial Activity
Research on the antibacterial activity of N-(3-Hydroxy-2-pyridyl)benzamides was conducted by Mobinikhaledi et al. (2006). They synthesized various derivatives and tested their activity against different bacteria. This indicates the potential use of such compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-10(3-4-12(11)17)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUMLRIYKDUNQTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



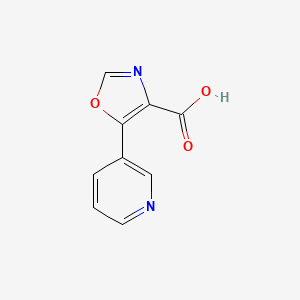
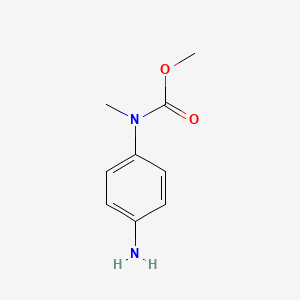
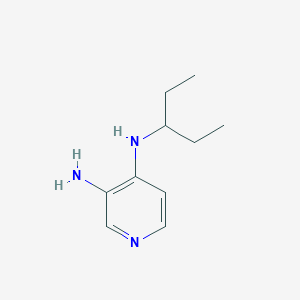
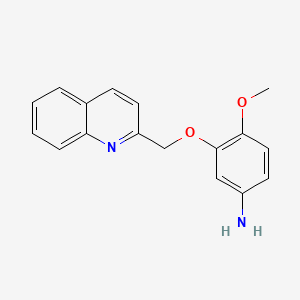
![3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid](/img/structure/B1414882.png)
![N-[4-(dimethylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1414883.png)

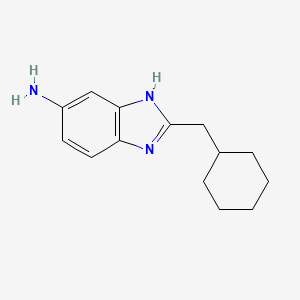
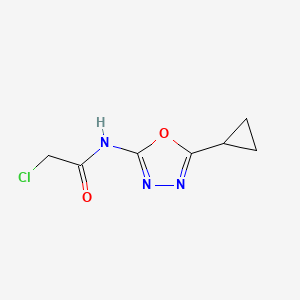
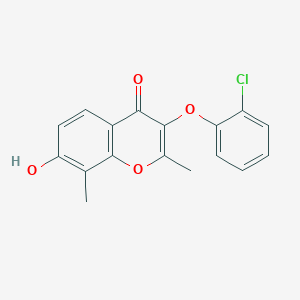
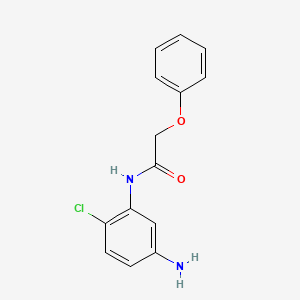
![N-{3-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)amino]phenyl}acetamide](/img/structure/B1414895.png)
![3-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile](/img/structure/B1414896.png)
